molecular formula C17H19ClN4O2 B2832378 N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901058-81-8

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2832378
CAS RN: 1901058-81-8
M. Wt: 346.82
InChI Key: LXMLSUKUZMPULO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Characterization

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound that has been explored in various scientific research contexts. One of the primary areas of research involving this compound is its synthesis and characterization. Studies have detailed methods for synthesizing related compounds, often involving multiple steps such as condensation reactions, chlorination, and nucleophilic substitution. These processes yield compounds with potential applications in pharmaceuticals and materials science. For instance, Lei et al. (2017) described a green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates that inhibit tumor necrosis factor alpha and nitric oxide, suggesting their potential in medical applications (Lei et al., 2017).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of compounds structurally similar to N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide. For example, Devarasetty et al. (2019) synthesized and characterized a series of novel benzamide derivatives, which were screened for their in vitro antimicrobial activity against various bacterial and fungal strains. Compounds with morpholine substitutions showed promising antibacterial potential, indicating the relevance of morpholine derivatives in developing new antimicrobial agents (Devarasetty et al., 2019).

Corrosion Inhibition

Another interesting application area is the use of morpholine derivatives as corrosion inhibitors. Nnaji et al. (2017) investigated the efficacy of N-(2-chloroethyl)morpholine-4-carboxamide derivatives in inhibiting mild steel corrosion in an acidic medium. The study found that these compounds effectively formed protective films on the steel surface, significantly reducing corrosion rates. This suggests that compounds like N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide could be valuable in developing new materials for corrosion protection (Nnaji et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include information on its potential health effects, precautions for handling and use, and procedures for cleanup and disposal .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)5-6-19-17(23)15-11-16(21-12-20-15)22-7-9-24-10-8-22/h1-4,11-12H,5-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMLSUKUZMPULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide

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